Product packaging for Cyclopenta[cd]pleiadene(Cat. No.:CAS No. 193-60-2)

Cyclopenta[cd]pleiadene

Cat. No.: B579020
CAS No.: 193-60-2
M. Wt: 252.316
InChI Key: UIUNTMMPKCXIMT-UHFFFAOYSA-N
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Description

Context within Polycyclic Aromatic Hydrocarbons (PAHs) and Strained Systems

Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds composed of two or more fused aromatic rings. chemrxiv.org They are ubiquitous in the environment, formed from the incomplete combustion of organic materials, and are of significant interest due to their diverse electronic properties and applications in materials science. chemrxiv.orgresearchgate.net

Cyclopenta[cd]pleiadene belongs to a specific subset of PAHs known as non-alternant hydrocarbons, which contain rings other than the six-membered benzene (B151609) ring. The presence of the five-membered cyclopentadienyl (B1206354) moiety fused to the pleiadene (B1228644) system introduces significant ring strain and alters the electronic distribution compared to their all-benzenoid counterparts. The study of such strained systems is crucial for understanding the fundamental principles of chemical bonding and reactivity in curved aromatic surfaces. chemrxiv.org The synthesis of non-alternant PAHs containing various non-benzenoid rings remains a significant challenge in modern organic chemistry. acs.orgnih.gov

Historical Significance and Initial Research Interest

The parent compound, pleiadene, has been a subject of chemical investigation for decades, with early research focusing on its synthesis and reactivity. researchgate.netpublish.csiro.au The potential for pleiadene and its derivatives to exhibit unique electronic phenomena, such as biradical character, has driven much of the interest in this class of compounds. acs.org While direct historical accounts of the synthesis of this compound are scarce in the literature, the initial interest in this molecule likely stemmed from the desire to explore the impact of cyclopentadienyl ring fusion on the properties of the pleiadene system. The photochemical preparation of pleiadene from cyclobutene (B1205218) precursors provided a foundational methodology for accessing the core structure. acs.org

Structural Peculiarities and Academic Challenges

The synthesis of this compound is a formidable task. The high reactivity of non-alternant PAHs often leads to polymerization or rearrangement under typical reaction conditions. nih.gov Modern synthetic strategies, including on-surface synthesis, are being explored to overcome the challenges associated with the creation of such strained and reactive molecules. acs.orgnih.gov

Detailed Research Findings

Due to the limited experimental data available specifically for this compound, the following table presents computational data for the parent pleiadene molecule, which provides a basis for understanding the electronic properties of its derivatives.

PropertyCalculated Value for PleiadeneReference
Singlet-Triplet Energy GapVaries with computational method researchgate.net
Electronic CharacterBiradicaloid acs.org

This table is based on theoretical studies of the parent pleiadene system and serves as a proxy due to the lack of specific experimental data for this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H12 B579020 Cyclopenta[cd]pleiadene CAS No. 193-60-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

193-60-2

Molecular Formula

C20H12

Molecular Weight

252.316

IUPAC Name

pentacyclo[11.5.2.03,8.010,19.016,20]icosa-1,3,5,7,9,11,13,15,17,19-decaene

InChI

InChI=1S/C20H12/c1-2-4-16-12-18-10-8-14-6-5-13-7-9-17(11-15(16)3-1)20(18)19(13)14/h1-12H

InChI Key

UIUNTMMPKCXIMT-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C3C=CC4=CC=C5C4=C3C(=CC2=C1)C=C5

Origin of Product

United States

Synthetic Methodologies for Cyclopenta Cd Pleiadene and Its Research Relevant Derivatives

Evolution of Synthetic Strategies for Pleiadene (B1228644) Systems

The development of synthetic routes to the pleiadene core has progressed from foundational methods to more sophisticated photochemical preparations, allowing for the generation of these unique molecular frameworks.

Early Approaches to the Pleiadene Skeleton

Initial efforts to construct the pleiadene ring system laid the groundwork for future synthetic innovations. A notable early method involved the addition of arynes, such as benzyne (B1209423) and methylbenzynes, to acenaphthylene (B141429) and its methyl-substituted derivatives. researchgate.net This approach yielded cyclobutene (B1205218) precursors, specifically 6b,10b-dihydrobenzo[j]cyclobut[a]acenaphthylene and its corresponding methyl derivatives. researchgate.net These cyclobutene compounds serve as stable intermediates that can be subsequently converted to the target pleiadene structures. The significance of this method lies in its ability to assemble the fundamental polycyclic framework of the pleiadene system.

Photochemical Preparation Routes

A key advancement in the synthesis of pleiadenes was the application of photochemical methods. capes.gov.brcapes.gov.bramazonaws.com Specifically, the photochemical ring-opening of 6b,10b-dihydrobenzo[j]cyclobut[a]acenaphthylene and its derivatives in a rigid glass at 77 K has been demonstrated to produce pleiadene and methylpleiadenes. researchgate.net This process involves the irradiation of dilute, rigid solutions of the cyclobutene precursors, leading to the formation of the pleiadene system. researchgate.net Pleiadenes I and II, which are derivatives of the core structure, are noted to be stable only in these rigid media. researchgate.net The electronic absorption spectra of these photochemically generated pleiadenes have been studied and are well-supported by π-electron calculations, providing insight into their electronic structure and confirming the biradicaloid character of some derivatives. researchgate.netresearchgate.net

Advanced Synthetic Approaches to Cyclopenta[cd]pleiadene Core Structures

Building upon the foundational methods, more advanced synthetic strategies have been developed to construct the specific and complex architecture of the this compound core. These methods often employ powerful reactions that allow for efficient ring formation and structural elaboration.

Cycloaddition Reactions for Ring Annulation

Cycloaddition reactions are a powerful tool for the construction of cyclic and polycyclic systems, offering a high degree of stereochemical and regiochemical control. numberanalytics.comlibretexts.org In the context of synthesizing complex aromatic structures, reactions such as the Diels-Alder reaction are particularly valuable. libretexts.orgthieme-connect.de The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone for forming six-membered rings and has been employed in the synthesis of various polycyclic aromatic hydrocarbons. libretexts.org For the construction of five-membered rings, 1,3-dipolar cycloaddition is a key strategy. numberanalytics.comlibretexts.org These reactions involve the combination of a 1,3-dipole with a dipolarophile to generate a five-membered heterocyclic or carbocyclic ring. libretexts.org The strategic application of these cycloaddition reactions can be envisioned for the annulation of the cyclopentane (B165970) ring onto a pre-existing pleiadene or related polycyclic framework to construct the this compound skeleton. Furthermore, [3+2] cycloaddition reactions, for instance between donor-acceptor cyclopropanes and enamides, have been developed for the synthesis of spirocyclopentane derivatives, showcasing the versatility of cycloaddition strategies in building five-membered ring systems. frontiersin.org

Ring-Rearrangement Metathesis (RRM) in Analogous Systems

Ring-rearrangement metathesis (RRM) has emerged as a powerful strategy for the synthesis of complex polycyclic frameworks that are otherwise difficult to access. beilstein-journals.org This tandem process, which combines ring-opening metathesis (ROM) and ring-closing metathesis (RCM), allows for the transformation of strained bicyclic olefins into more complex and less strained polycyclic systems. beilstein-journals.org While direct application of RRM to this compound itself is not extensively documented, its utility has been demonstrated in the synthesis of the broader pleiadene framework. nih.govresearchgate.net For example, a diversity-oriented approach utilizing a Claisen rearrangement followed by ring-closing metathesis has been successfully used to generate the pleiadene skeleton. nih.govresearchgate.net This methodology highlights the potential of metathesis-based strategies in constructing the core structure. RRM is particularly effective with strained systems like bicyclo[2.2.1]heptene derivatives, where the release of ring strain drives the reaction forward to produce intricate molecular architectures. beilstein-journals.org The principles of RRM suggest its applicability in constructing the fused cyclopentane portion of this compound by designing appropriate strained precursors.

Strategies for Fused Cyclopentanoid Architectures

The synthesis of fused cyclopentanoid rings is a central challenge in constructing molecules like this compound. Various synthetic strategies have been developed to create such architectures. researchgate.net One approach involves the cyclization of appropriate precursors. For instance, new syntheses of cyclopenta[cd]pyrene (B119913) 3,4-oxide (CPPE) and a key intermediate, 4-pyrenylacetic acid, have been developed starting from 1,2,3,6,7,8-hexahydropyrene (B104253). osti.gov The epoxide CPPE is formed through the cyclization of 3,4-trans-dihydroxycyclopenta[cd]pyrene. osti.gov Another powerful method for creating fused cyclopentane rings is the Pauson-Khand reaction, which is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide. researchgate.net Additionally, tandem radical cyclization and various metal-catalyzed reactions have proven effective in assembling cyclopentanoid structures. researchgate.net The synthesis of spiro(cyclopentane-1,3'-indoline) derivatives through a chemo- and diastereo-selective (3 + 2) cycloaddition reaction further demonstrates the utility of modern synthetic methods in constructing complex cyclopentane-containing molecules. frontiersin.org These diverse strategies provide a toolbox for the targeted synthesis of the fused cyclopentanoid moiety within the this compound framework.

Precursor Synthesis and Intermediate Transformations

The transient and highly reactive nature of pleiadene systems necessitates their generation from stable precursor molecules. The synthesis and subsequent transformation of these precursors are central to the study of this compound.

A primary and well-established precursor for the pleiadene core is 6b,10b-dihydrobenzo[j]cyclobut[a]acenaphthylene . researchgate.netacs.org Its synthesis can be achieved through several routes. One common method involves the cycloaddition reaction between acenaphthylene and benzyne, with the latter being generated in situ. researchgate.net This approach allows for the construction of the strained four-membered ring fused to the acenaphthylene system, which is the key feature of this precursor.

Alternative synthetic strategies for this precursor and its derivatives include palladium-catalyzed cross-coupling reactions like the Heck or Wittig reactions. acs.org These methods offer versatility in introducing various substituents onto the aromatic framework. For instance, vinyl-6b,10b-dihydrobenzo[j]cyclobut[a]acenaphthylene has been synthesized and utilized as a "pre-monomer" for creating polymers containing the pleiadene dimer structure. researchgate.net

Another class of important intermediates are the dihydropleiadenes. researchgate.net The synthesis of quinodimethane analogues, such as 7,12-dimethylene-7,12-dihydropleiadene , has also been reported. cdnsciencepub.com The synthetic route to this compound, as outlined in the literature, involves multiple steps starting from established pleiadene-related structures. cdnsciencepub.com These methylene-substituted dihydropleiadenes are valuable for studying the fundamental reactivity and electronic properties of the pleiadene system. cdnsciencepub.com

Furthermore, the synthesis of related structures, such as cyclopenta[cd]pyrene, has relied on key intermediates like 4-pyrenylacetic acid , which is prepared from 1,2,3,6,7,8-hexahydropyrene through a series of mild oxidation reactions. osti.gov Annulation reactions, such as the Pauson-Khand reaction, and various electrochemically induced or palladium-catalyzed (3+2) annulations, represent general strategies for constructing the five-membered cyclopentene (B43876) ring found in these types of molecules. nih.govresearchgate.netrsc.org

Key IntermediateSynthetic MethodStarting MaterialsReference
6b,10b-Dihydrobenzo[j]cyclobut[a]acenaphthyleneBenzyne CycloadditionAcenaphthylene, Benzyne researchgate.net
6b,10b-Dihydrobenzo[j]cyclobut[a]acenaphthylene DerivativesHeck/Wittig ReactionsAppropriate aromatic precursors acs.org
7,12-Dimethylene-7,12-dihydropleiadeneMulti-step synthesisDihydropleiadene derivatives cdnsciencepub.com
4-Pyrenylacetic acid (for related systems)Mild Oxidation2-(4-pyrenyl)ethanol osti.gov

The transformation of precursors into the pleiadene system is typically induced by light (photolysis) or heat (thermolysis). acs.org Mechanistic studies have shown that 6b,10b-dihydrobenzo[j]cyclobut[a]acenaphthylene undergoes a photochemical ring-opening of the cyclobutene moiety to generate the highly reactive pleiadene intermediate. researchgate.netacs.org This intermediate is a "biradicaloid" species, possessing significant diradical character in its electronic ground state. acs.orgresearchgate.net

Due to its high reactivity, the generated pleiadene spontaneously dimerizes. researchgate.net Thermal analysis has established that the interconversion between the syn- and anti-pleiadene dimers proceeds through the pleiadene monomer as a transient intermediate species. researchgate.net

Computational studies, employing methods like Complete Active Space Self-Consistent Field (CASSCF) and Density Functional Theory (DFT), have been crucial in understanding the electronic structure of pleiadene and its analogues. researchgate.netresearchgate.net These studies investigate the diradical character and the small singlet-triplet energy gap, which are hallmarks of these systems and explain their reactivity. researchgate.net For example, kinetic isotope effect (KIE) studies combined with computational modeling are powerful tools for elucidating the reaction pathways in complex cyclization and annulation reactions that form such polycyclic systems. acs.org The reactivity of quinodimethane analogs like 7,12-dimethylene-7,12-dihydropleiadene is also of mechanistic interest, as their facile hydration suggests they react as dienes from a non-planar, boat-like conformation. cdnsciencepub.com

PrecursorTransformation MethodIntermediate SpeciesKey Mechanistic Feature
6b,10b-Dihydrobenzo[j]cyclobut[a]acenaphthylenePhotolysis / ThermolysisPleiadene (biradicaloid)Electrocyclic ring-opening
PleiadeneDimerizationsyn- and anti-DimersSpontaneous reaction of transient intermediate
7,12-Dimethylene-7,12-dihydropleiadeneHydrationBridged epoxideReaction as a diene from a non-planar structure

Functionalization Strategies for this compound Derivatives

The functionalization of the this compound core or its precursors is essential for tuning its electronic properties and integrating it into larger molecular architectures or materials.

One innovative strategy involves the acid-catalyzed annulation of functionalized helicenes. Treatment of certain thia cdnsciencepub.comhelicene or oxa cdnsciencepub.comhelicene precursors with a strong acid induces an intramolecular cyclization between the helicene arms, resulting in the formation of bowl-shaped, chiral pleiadene derivatives. uni-goettingen.deuni-goettingen.dechinesechemsoc.org This method allows for a complete transfer of chirality from the helical precursor to a point-chiral center in the pleiadene product. uni-goettingen.dechinesechemsoc.org

Post-synthetic modification of these systems provides further avenues for functionalization. For example, site-selective bromination of related heterohelicenes can introduce a reactive handle for subsequent cross-coupling reactions, such as the Kumada-Corriu reaction, to attach additional aromatic units. chinesechemsoc.org

A significant area of functionalization involves using the pleiadene precursor, 6b,10b-dihydrobenzo[j]cyclobut[a]acenaphthylene (DBCA), as a building block in materials science. It has been incorporated as a substituent on porphyrin rings, leading to the synthesis of meso-tetra-6b,10b-dihydrobenzo[j]cyclobut[a]acenaphthylene free-base porphyrin. worldscientific.comworldscientific.com In these constructs, the DBCA units were found to retain the fundamental electronic and photophysical properties of the parent tetraphenylporphyrin. worldscientific.comworldscientific.com The DBCA unit has also been used as a bridging core in dumbbell-like molecules, connecting two fullerene (C60) units. rsc.org This demonstrates its utility in constructing complex electron-acceptor systems.

Functionalization StrategyPrecursor/CoreReagents/MethodResulting StructureReference
Acid-Catalyzed AnnulationThia cdnsciencepub.comhelicenes / Oxa cdnsciencepub.comhelicenesStrong AcidBowl-shaped chiral pleiadene derivatives uni-goettingen.deuni-goettingen.dechinesechemsoc.org
Porphyrin Substitution6b,10b-Dihydrobenzo[j]cyclobut[a]acenaphthylene (DBCA)Porphyrin synthesis conditionsmeso-Tetra(DBCA)porphyrin worldscientific.comworldscientific.com
Fullerene Conjugation6b,10b-Dihydrobenzo[j]cyclobut[a]acenaphthylene (DBCA)Multi-step synthesisC60-DBCA-C60 triad rsc.org
Post-Synthetic ModificationOxa cdnsciencepub.comhelicenesKumada-Corriu ReactionPhenyl-substituted helicenes (pleiadene precursors) chinesechemsoc.org

Theoretical and Computational Chemistry of Cyclopenta Cd Pleiadene Systems

Electronic Structure and Aromaticity/Antiaromaticity Assessment

The arrangement of π-electrons in cyclopenta[cd]pleiadene governs its stability and reactivity. Computational methods are essential to predict and understand these properties, particularly its aromaticity, which does not always follow simple electron-counting rules in such complex fused-ring systems.

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromaticity of a cyclic molecule. It involves placing a "ghost" atom at the center of a ring and calculating its magnetic shielding. A negative NICS value indicates diatropic ring currents, a hallmark of aromaticity, while a positive value signifies paratropic ring currents, indicative of antiaromaticity. unirioja.es

For polycyclic systems, NICS values are calculated for each individual ring to assess local aromaticity. The calculation is often performed at the ring's geometric center (NICS(0)) and at a certain distance above the plane (e.g., NICS(1)), which helps to isolate the contribution of π-electrons from that of σ-electrons. ethz.ch While specific NICS values for this compound are not prominently documented, analysis of related polycyclic hydrocarbons with fused five-membered rings shows that different rings within the same molecule can exhibit either aromatic or antiaromatic character. nih.gov For instance, in some indenofluorene derivatives, the five-membered ring can show antiaromatic character while the six-membered rings remain aromatic. nih.gov The interpretation of NICS values in complex systems can be challenging, as the value in one ring can be influenced by the currents in neighboring rings. ethz.ch

Table 1: General Interpretation of NICS Values for Aromaticity

NICS Value RangeIndicated PropertyRing Current Type
Highly NegativeStrongly AromaticDiatropic
Near ZeroNon-aromaticAtropic
PositiveAntiaromaticParatropic

This table provides a general guide for interpreting NICS results.

Magnetic susceptibility exaltation is another magnetic criterion used to quantify aromaticity. This method compares the experimentally measured or computationally calculated molar magnetic susceptibility (χ_M) of a molecule with an estimated value (χ_M') derived from increments for a hypothetical, localized (non-aromatic) structure. The difference, Λ = χ_M - χ_M', is the exaltation. A large negative value of Λ (diamagnetic exaltation) is characteristic of an aromatic compound, while a positive value (paramagnetic exaltation) suggests antiaromaticity. This technique provides a global measure of aromaticity for the entire molecule.

The Anisotropy of the Induced Current Density (ACID) method provides a powerful visual tool for understanding electron delocalization and aromaticity. Unlike NICS, which gives a single value at a specific point, ACID calculates the induced ring currents throughout the molecule in the presence of an external magnetic field and plots them as vectors on an isosurface. This visualization directly shows the pathways of electron delocalization. Diatropic (clockwise) currents flowing in a ring are a clear sign of aromaticity, whereas paratropic (counter-clockwise) currents indicate antiaromaticity. This method is particularly useful for polycyclic systems where current pathways can be complex, bifurcated, or localized in specific parts of the molecule.

Ground State and Excited State Electronic Configurations

The presence of fused non-alternant rings in this compound raises questions about its ground state electronic configuration, specifically whether it exists as a closed-shell singlet molecule or an open-shell biradicaloid triplet.

For many hydrocarbons, the ground state is a singlet state where all electron spins are paired. acs.org However, in molecules with a very small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the triplet state, where two electrons are unpaired in different orbitals, can become energetically favorable. chemrxiv.org

Theoretical studies on the broader pleiadene (B1228644) family have explored this singlet-triplet energy gap. researchgate.net Calculations have shown that for some benzannulated pleiadene derivatives, the triplet state's aromatic character can increase, compensating for the instability of having unpaired electrons and potentially leading to a triplet ground state. researchgate.net However, it has also been noted that early assumptions about pleiadene itself being a triplet biradicaloid have not been definitively confirmed. researchgate.net The determination of the ground state requires high-level computational methods that can accurately calculate the small energy difference between the singlet and triplet states. An inverted singlet-triplet gap, where the S1 state is lower in energy than the T1 state, is a rare phenomenon that violates Hund's rule but has been computationally explored in other nitrogen-containing heterocyclic systems. frontiersin.orgnih.gov The precise singlet-triplet gap for this compound would require specific and advanced computational analysis to be definitively determined.

Table 2: General Characteristics of Singlet vs. Triplet States

CharacteristicSinglet StateTriplet State
Electron Spins All pairedTwo unpaired (parallel spins)
Total Spin (S) 01
Multiplicity (2S+1) 13
Magnetic Property Typically DiamagneticParamagnetic
Typical Ground State For most stable moleculesFor biradicals or with small HOMO-LUMO gaps

Diradical and Diradicaloid Character Quantification

This compound systems are notable for their potential to exhibit open-shell singlet biradical character. This property arises from the delicate balance between aromatic stabilization and the energy cost of promoting electrons to higher energy orbitals. The quantification of this diradical character is crucial for understanding the electronic and magnetic properties of these molecules.

A common descriptor for diradical character is the y_0 parameter, which is calculated from spin-unrestricted calculations and represents twice the weight of the doubly excited configuration. acs.org For instance, a study on indolocarbazole isomers, which share some structural motifs with this compound derivatives, demonstrated that diradical character can be significantly tuned by structural isomerism and the position of substituents. acs.org In some cases, the diradical character (y_0) could be varied from 0.45 to 0.93, indicating a substantial shift from a closed-shell to an open-shell singlet ground state. acs.org

Another approach to quantify diradical character is through the analysis of fractional occupations of natural orbitals (N^FOD). acs.org Values of N^FOD greater than 1.5 are indicative of a highly pronounced diradical character. acs.org Theoretical investigations on pleiadene-like molecules have been conducted to understand the nature of their chemical bonds and to establish structure-property relationships in these open-shell systems. acs.org It has been noted that even in their singlet state, some Kekuléan hydrocarbons, a class that includes pleiadene derivatives, can show a pronounced diradical character. chem8.org This is attributed to the ability of an electron pair to occupy different spatial regions, which can lead to aromatic stabilization. chem8.org

The diradical character is intimately linked to the singlet-triplet energy gap (ΔE_S-T), with a smaller gap generally correlating with a larger diradical character. acs.org

Theoretical Prediction of Singlet-Triplet Energy Gaps (ΔES-T)

The energy difference between the lowest singlet (S_1) and triplet (T_1) excited states, known as the singlet-triplet energy gap (ΔE_S-T), is a critical parameter that governs the photophysical properties of molecules. In the context of this compound systems, theoretical predictions of ΔE_S-T are essential for assessing their potential in applications such as thermally activated delayed fluorescence (TADF) and organic light-emitting diodes (OLEDs).

Computational methods like Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), and multireference methods such as CASSCF/NEVPT2 are employed to predict ΔE_S-T. acs.org For a series of indolocarbazole isomers, a correlation between the diradical character and the ΔE_S-T was established using these methods. acs.org

In a study of cyclopenta-fused polycyclic aromatic hydrocarbons (CP-PAHs), the ΔE_S-T for cyclopenta-acenapthylene was calculated to be 0.27 eV. nih.gov For isomers of dicyclopentacyclooctenes (DCPCO), the ΔE_S-T values were found to be as low as 0.12 eV and even close to 0.01 eV in one isomer, indicating a very small energy separation between the singlet and triplet states. nih.gov The ability to theoretically tune the ΔE_S-T is crucial for designing efficient long-wavelength TADF emitters. rsc.org For example, introducing electron-withdrawing groups into a donor-acceptor molecular structure can lead to ΔE_S-T values in the range of 0.21 to 0.30 eV, making them promising candidates for yellow and orange TADF emitters. rsc.org

The accurate prediction of ΔE_S-T is challenging, especially for molecules with significant biradical character. arxiv.org Advanced methods like phaseless auxiliary-field quantum Monte Carlo (ph-AFQMC) have shown high accuracy in predicting ST gaps for systems with highly biradical singlet states, achieving a mean average error of approximately 1 kcal/mol with respect to experimental data. arxiv.org

CompoundMethodPredicted ΔES-T (eV)
Cyclopenta-acenapthylenePPP Model0.27 nih.gov
Dicyclopentacyclooctene (isomer e)PPP Model0.12 nih.gov
Dicyclopentacyclooctene (isomer f)PPP Model~0.01 nih.gov
Molecule 9 (Quinoxaline derivative)DFT0.30 rsc.org
Molecule 10 (Quinoxaline derivative)DFT0.21 rsc.org
Molecule 11 (Quinoxaline derivative)DFT0.24 rsc.org

Analysis of Double Excitation Character in Excited States

The character of electronic excited states is fundamental to understanding the photochemistry and photophysics of molecules. While many excited states are well-described by single-electron excitations from occupied to virtual orbitals, some states, particularly in conjugated systems like this compound, can have significant double excitation character. nih.gov This refers to contributions from configurations where two electrons are simultaneously promoted to virtual orbitals.

The presence of low-lying excited states dominated by doubly excited configurations is a signature of biradicaloid character. mpg.de Methods like Algebraic Diagrammatic Construction to second order (ADC(2)) and advanced coupled-cluster methods are often required for an accurate description of these states, as more common methods like linear-response TD-DFT may fail. nih.govmdpi.com

In a study of poly-cyclopenta-dithiophene-benzothiadiazole (Poly-CPDTBT) oligomers, the contribution of double excitations to the low-lying singlet states (S_1-S_4) was found to be relatively low (below 12-15% at the ADC(2) level) for shorter oligomers. mdpi.com However, the accurate description of higher excited states can be more challenging and method-dependent. mdpi.com

Spin-flip TD-DFT (SF-TDDFT) is another powerful tool for studying systems with significant electron correlation and multi-reference character, as it can effectively describe states with double-excitation character. arxiv.org The analysis of double excitation character is crucial for understanding phenomena such as singlet fission, where a singlet exciton (B1674681) splits into two triplet excitons, a process of great interest for enhancing solar cell efficiency. nih.gov

Molecular Geometry, Strain, and Conformational Analysis

The three-dimensional structure of this compound systems, including their planarity, puckering, and inherent strain, significantly influences their electronic properties and stability.

Ab Initio and DFT Studies of Molecular Planarity and Puckering

Ab initio and Density Functional Theory (DFT) calculations are instrumental in determining the preferred geometries of molecules. For many polycyclic aromatic hydrocarbons, a planar structure is favored due to the maximization of π-orbital overlap. However, in systems containing fused five-membered rings, such as this compound, steric hindrance and ring strain can lead to non-planar, puckered conformations.

Computational studies on polydopamine and eumelanin, which are composed of oligomers of 5,6-dihydroxyindole, have shown that more planar oligomers tend to be more stable. rsc.org This finding aligns with experimental observations suggesting that these materials are composed of nearly planar oligomers that stack via π-π interactions. rsc.org Similarly, in the design of indolocarbazole-based diradicaloids, distortions from planarity have been shown to have a remarkable influence on the diradical character. acs.org

Assessment of Intramolecular Strain Energy

The fusion of the five-membered cyclopentane (B165970) ring onto the pleiadene framework induces significant intramolecular strain. This strain arises from the deviation of bond angles from their ideal values and from steric repulsion between neighboring atoms. The assessment of this strain energy is important for understanding the thermodynamic stability and reactivity of these molecules.

Computational Prediction of Spectroscopic Parameters

Theoretical calculations are a powerful tool for predicting and interpreting various spectroscopic parameters, providing a direct link between molecular structure and experimental observables.

For this compound and related systems, computational methods can predict electronic absorption spectra, which are crucial for understanding their optical properties. For example, Pariser-Pople-Parr (PPP) and TD-DFT calculations have been used to predict the absorption spectra of cyclopenta-fused PAHs. nih.gov For cyclopenta-acenapthylene, the lowest singlet absorption was predicted at 1.47 eV, with higher energy absorptions at 2.7 and 3.08 eV. nih.gov These predictions help in identifying the electronic transitions responsible for the observed absorption bands.

In some cases, standard computational methods may struggle to accurately reproduce experimental spectra, especially for molecules with significant diradical character. For instance, for a quinonoidal hydrocarbon, PPP calculations with the inclusion of doubly excited configurations (PPP-SDCI) were necessary to achieve good agreement with the experimental S_0-S_1 and S_0-S_2 transitions. acs.org

Beyond electronic spectra, computational methods can also predict other spectroscopic properties, such as circular dichroism (CD) spectra, which are important for chiral molecules. nih.gov While not directly applied to this compound in the provided results, these methods are generally applicable and could be used to study chiral derivatives.

Reactivity and Reaction Pathways of Cyclopenta Cd Pleiadene

Pericyclic Reactions and Orbital Symmetry Considerations

Pericyclic reactions are a class of concerted reactions involving a cyclic transition state, traditionally governed by the principles of orbital symmetry conservation, known as the Woodward-Hoffmann rules. wikipedia.org These rules predict the stereochemical outcome of reactions like electrocyclizations based on the number of π-electrons and whether the reaction is initiated by heat (thermal) or light (photochemical).

However, for molecules like pleiadene (B1228644), a hydrocarbon closely related to Cyclopenta[cd]pleiadene, the application of these rules is not always straightforward. Pleiadene is considered a biradicaloid species, and it has been proposed that orbital symmetry rules may be of limited use for characterizing the reactions of such species. researchgate.net An interesting case is the thermal disrotatory cyclization of 7,12-dimethylpleiadene. This reaction is formally "forbidden" by the Woodward-Hoffmann rules, yet it proceeds, likely due to the geometric constraints of the molecular system. acs.org This suggests that the unique geometry and electronic nature of the pleiadene core can lead to reaction pathways that deviate from standard pericyclic predictions. The photochemical synthesis of pleiadene from precursors has also been demonstrated, highlighting the role of light in accessing these reactive intermediates. acs.org

Cycloaddition Reactions of the Cyclopentadienoid Moiety

The cyclopentadienoid moiety—the five-membered ring fused into the larger aromatic system—is a key site for reactivity. Cycloaddition reactions, where two or more molecules combine to form a cyclic adduct, are prominent in this class of compounds. The parent pleiadene, for instance, is known to be highly reactive and readily undergoes cycloaddition with N-phenylmaleimide to form exo configuration adducts. researchgate.net

This reactivity is mirrored in other cyclopenta-fused PAHs. A study on 2,2'-biaceanthrylene, which contains anthracene (B1667546) units linked by two cyclopentene (B43876) rings, demonstrated a series of Diels-Alder reactions. Depending on the dienophile used, the reaction yielded either single or double addition products. chemrxiv.org This highlights the capability of the fused five-membered ring system to act as a diene in [4+2] cycloadditions. Furthermore, palladium-catalyzed [3+2] cyclopentannulation reactions represent a powerful synthetic route to these complex structures. nih.gov

ReactantDienophileMajor Product TypeReference
2,2'-BiaceanthryleneDimethyl acetylenedicarboxylateSingle [4+2] Adduct chemrxiv.org
2,2'-BiaceanthryleneBenzoquinoneDouble [4+2] Adduct chemrxiv.org
2,2'-BiaceanthryleneBenzyne (B1209423)Double [4+2] Adduct chemrxiv.org
PleiadeneN-phenylmaleimideExo Adduct researchgate.net

Ring-Opening and Ring-Expansion Mechanisms

The structural strain and electronic properties of cyclopenta-fused systems can drive ring-opening and ring-expansion reactions. While direct studies on this compound are limited, related structures provide significant insight. For example, the pleiadene intermediate itself is often generated via the thermal or photochemical ring-opening of a four-membered ring in its precursor, 6b,10b-dihydrobenzo[j]cyclobut[a]acenaphthylene (DBCA). rsc.org

In another relevant system, cyclopenta[cd]azulene (B14757204), ring-expansion reactions with alkynes have been observed, proceeding through a 1,4-dipole cycloaddition mechanism. mdpi.com Furthermore, theoretical studies on the formation of cyclopenta[cd]pyrene (B119913) from benzo[c]phenanthrene (B127203) show that the mechanism involves the rupture of a six-membered ring followed by the formation of a new five-membered ring, a process known as 5/6-ring switching. nih.gov These examples underscore that the bonds within and adjacent to the five-membered ring are susceptible to cleavage and rearrangement, leading to larger or isomeric ring systems.

Oxidative Transformations and Metabolite Formation Pathways

The oxidative metabolism of cyclopenta-fused PAHs is of significant toxicological interest. The related compound, cyclopenta[cd]pyrene (CPP), has been extensively studied and serves as an excellent model. pnas.org The metabolic activation of CPP is primarily initiated by cytochrome P450 enzymes, which oxidize the double bond of the cyclopenta-ring. nih.govaacrjournals.org This leads to the formation of a highly reactive intermediate, 3,4-epoxycyclopenta(cd)pyrene. nih.govaacrjournals.org This epoxide is then hydrolyzed by epoxide hydrolase to yield the major metabolite, trans-3,4-dihydroxy-3,4-dihydrocyclopenta(cd)pyrene. nih.gov

Research indicates that specific cytochrome P450 isozymes, namely CYP1A1, 1A2, and 3A4, are capable of oxidizing the 3,4-cyclopenta double bond. While oxidation at the cyclopenta-ring is a major pathway for CPP, for other cyclopenta-fused PAHs like benz[j]aceanthrylene, metabolism at other sites, such as the bay or K-regions, can be more prominent. nih.gov

Table of Identified Metabolites of Cyclopenta[cd]pyrene (CPP)

Metabolite Precursor Formation Pathway Reference
3,4-Epoxycyclopenta(cd)pyrene Cyclopenta[cd]pyrene Cytochrome P450 oxidation nih.gov, aacrjournals.org
trans-3,4-Dihydroxy-3,4-dihydrocyclopenta(cd)pyrene 3,4-Epoxycyclopenta(cd)pyrene Epoxide hydrolase hydrolysis nih.gov, aacrjournals.org
cis-3,4-Dihydroxy-3,4-dihydrocyclopenta(cd)pyrene 3,4-Epoxycyclopenta(cd)pyrene Acid-catalyzed hydrolysis aacrjournals.org
4-Oxo-3,4-dihydroCPP Cyclopenta[cd]pyrene Microsomal oxidation nih.gov

Dimerization and Oligomerization Processes in Related Hydrocarbons

Pleiadene is known to be an unstable intermediate that rapidly dimerizes. researchgate.net Both syn- and anti-pleiadene dimers have been synthesized and characterized, with their interconversion occurring via the pleiadene intermediate. researchgate.net This dimerization tendency has been harnessed synthetically, for example, in connecting two C60 fullerene molecules through pleiadene bridges. rsc.orgrsc.org

For larger PAHs, dimerization and oligomerization are key steps in processes like soot formation. acs.org These reactions can be induced by temperature and pressure, proceeding through the overlap of π-orbitals between molecules, followed by dehydrogenation and the formation of new C-C bonds. nih.govnih.gov The formation of these oligomeric species can be driven by the loss of peripheral hydrogen atoms, which creates reactive radical sites on the PAH edges that can then couple. nih.gov

Chemical Reactivity of Radical and Diradical Species

Many cyclopenta-fused PAHs, including pleiadene, exhibit significant radical or diradical (biradicaloid) character. researchgate.netdeepdyve.com Pleiadene itself is formed as a biradicaloid species upon the ring-opening of its precursor. rsc.org This diradical nature, where two electrons occupy degenerate or nearly degenerate molecular orbitals, makes these molecules highly reactive. acs.org

The reactivity of these radical species follows typical pathways of initiation, propagation, and termination. wikipedia.org The inherent diradical character in large PAHs facilitates direct addition reactions and is a crucial factor in their tendency to dimerize and oligomerize. acs.org In the case of C60 dimers linked by pleiadene bridges, reduction can lead to the formation of a di(radical anion) species, which has been characterized by electron paramagnetic resonance (EPR) as a triplet biradical, confirming electronic interaction between the two radical centers. rsc.orgrsc.org The study of these transient, reactive species is fundamental to understanding the high-temperature chemistry of PAHs, such as in flames and combustion processes. jhuapl.edu

Advanced Spectroscopic Investigations of Cyclopenta Cd Pleiadene and Its Derivatives

Electronic Absorption and Emission Spectroscopy

The electronic properties of cyclopenta[cd]pleiadene and its derivatives have been explored using electronic absorption and emission spectroscopy, providing insights into their molecular structure and potential applications.

UV/Vis Absorption Band Analysis and Electronic Transitions

The ultraviolet-visible (UV/Vis) absorption spectra of this compound and its derivatives are characterized by multiple absorption bands, which provide information about the electronic transitions within these molecules. acs.orgwikipedia.orgresearchgate.net The absorption spectrum of a molecule is influenced by its chemical structure, including the arrangement of atoms and the types of chemical bonds present. zlb.de Analysis of the UV/Vis spectrum can help in identifying the electronic transitions occurring when a molecule absorbs light. wikipedia.org

For instance, the UV spectra of metabolites of cyclopenta[cd]pyrene (B119913), a related compound, have been recorded and found to be consistent with their assigned structures. nih.gov In a study of 2,2-dimethyl-2H-benzo[cd]fluoranthene, a derivative of pleiadene (B1228644), irradiation in a 2-methyltetrahydrofuran (B130290) (MTHF) matrix led to the appearance of several absorption bands in the UV, visible, and near-IR regions. acs.org The spectrum showed a relatively weak and narrow peak at 665 nm, with other weaker peaks at 610 nm and 555 nm, and stronger absorption below 500 nm, including a very strong peak at 343 nm. acs.org These absorption bands are indicative of the specific electronic transitions within the molecule.

The position and intensity of absorption bands can be influenced by substituents on the pleiadene core. For example, the introduction of alkoxy groups into bis-pleiadene derivatives has been shown to dramatically enhance their fluorescence, which is related to their absorption properties. rsc.org

The analysis of UV/Vis spectra is a crucial tool in the characterization of new compounds. The specific wavelengths of maximum absorption (λmax) and the corresponding molar absorptivities (ε) are key parameters obtained from these spectra.

Compound/DerivativeSolvent/Matrixλmax (nm)Molar Absorptivity (ε)Reference
2,2-dimethyl-2H-benzo[cd]fluorantheneMTHF665, 610, 555, 343~900 (at 665 nm), ~60,000 (at 343 nm) acs.org

Fluorescence Spectroscopy and Quantum Yield Determination

Fluorescence spectroscopy provides valuable information about the excited states of molecules and their de-excitation pathways. nih.gov The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process.

Studies on derivatives of pleiadene have shown that their fluorescence properties can be significantly altered by chemical modifications. For example, the introduction of alkoxy groups in bis-pleiadene derivatives leads to a dramatic enhancement of their fluorescence. rsc.org This suggests that the electronic nature of the substituents plays a key role in modulating the emissive properties of the pleiadene system.

In a related study on tetrasulfone numberanalytics.comhelicene, a significant enhancement of the absolute fluorescence quantum yield (ΦFL) was observed, reaching 0.27, which was about 10 times larger than that of a similar compound without the sulfone groups. researchgate.net This enhancement was attributed to an increased energy gap between the lowest singlet (S1) and triplet (T1) excited states. researchgate.net While not directly on this compound, these findings on structurally related complex polycyclic aromatic hydrocarbons highlight the potential for tuning the fluorescence properties of such systems.

The determination of fluorescence quantum yields is essential for assessing the potential of these compounds in applications such as organic light-emitting diodes (OLEDs) and fluorescent probes.

Compound/DerivativeQuantum Yield (ΦF)Key FindingsReference
Tetrasulfone numberanalytics.comhelicene0.27~10-fold enhancement compared to tetrathia numberanalytics.comhelicene. Attributed to increased S1-T1 energy gap. researchgate.net
Bis-pleiadene derivatives with alkoxy groupsEnhanced fluorescenceAlkoxy groups dramatically increase fluorescence. rsc.org

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including complex systems like this compound and its derivatives. chemrxiv.org It provides detailed information about the chemical environment of individual atoms within a molecule.

Advanced 13C NMR for Structural Elucidation and Bond Characterization

Advanced 13C NMR techniques are crucial for determining the carbon framework of complex organic molecules. nih.gov Techniques such as the Attached Proton Test (APT) and Distortionless Enhancement by Polarization Transfer (DEPT) can differentiate between methyl (CH3), methylene (B1212753) (CH2), methine (CH), and quaternary carbons, which is fundamental for structural elucidation. scielo.org.za

In the study of complex heterocyclic compounds, 13C NMR data, including chemical shifts and coupling constants, are vital for confirming the proposed structures. ipb.pt For complex molecules, where spectral overlap is common in 1H NMR, 13C NMR spectra can often provide better-resolved signals, aiding in the unambiguous assignment of the carbon skeleton. scielo.org.za The chemical shifts in 13C NMR are sensitive to the electronic environment of the carbon atoms, providing insights into bonding and the effects of substituents. researchgate.net

Carbon TypeTypical 13C NMR Chemical Shift Range (ppm)
Aromatic C-H110-140
Aromatic Quaternary C120-160
sp3 C in five-membered ring30-50

2D NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful methods for establishing the connectivity of atoms and determining the stereochemistry of molecules. numberanalytics.comcreative-biostructure.com These experiments provide correlations between different nuclei, which helps in assembling the molecular structure piece by piece. libretexts.org

Common 2D NMR experiments include:

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with their directly attached carbon (or other heteroatom) signals, providing direct C-H connectivities. creative-biostructure.com

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of a molecule. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments reveal through-space interactions between protons, providing information about their spatial proximity and thus the stereochemistry and conformation of the molecule. ipb.pt

For complex structures like derivatives of pleiadene, a combination of these 2D NMR techniques is often necessary for complete structural assignment. scielo.org.za For instance, in the structural elucidation of complex natural products, COSY and HMBC spectra are used to establish the planar structure, while NOESY or ROESY is used to determine the relative stereochemistry. ipb.pt

Mass Spectrometry in Reaction Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. It is also instrumental in elucidating reaction pathways by identifying intermediates and products.

In the study of the metabolism of cyclopenta[cd]pyrene, a related polycyclic aromatic hydrocarbon, Gas Chromatography-Mass Spectrometry (GC-MS) was used to identify and characterize various metabolites. nih.gov The fragmentation patterns observed in the mass spectra provided crucial evidence for the structural assignments of these metabolites. nih.gov

High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule or fragment. This level of precision is often necessary to differentiate between compounds with the same nominal mass but different chemical formulas.

The fragmentation of molecules in a mass spectrometer follows predictable chemical principles, and the analysis of these fragmentation pathways can provide significant structural information. For example, the loss of a specific neutral fragment, such as carbon monoxide (CO), can indicate the presence of a particular functional group.

In the context of this compound, mass spectrometry would be a key technique for:

Confirming the molecular weight of newly synthesized derivatives.

Analyzing the fragmentation patterns to support structural assignments.

Identifying intermediates and products in chemical reactions, thereby helping to elucidate reaction mechanisms. For instance, in palladium-catalyzed reactions of dienallenes, mass spectrometry could be used to identify key intermediates, providing insight into the reaction pathway. acs.org

GC-MS for Metabolite Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal technique for the identification and characterization of metabolites of complex organic molecules. In the study of cyclopenta[cd]pyrene (CPP), a related compound, oxidation by mouse and human liver microsomes yielded several previously unidentified metabolites. These were separated and isolated using reversed-phase High-Performance Liquid Chromatography (HPLC). nih.gov

Subsequent GC-MS analysis, along with UV spectroscopy and total synthesis, fully characterized three of these new metabolites. nih.gov Further analysis of their trimethylsilyl (B98337) derivatives identified two additional pairs of metabolites as isomeric tetrahydrotetrols and dihydrotriols. nih.gov The utility of GC-MS in metabolic profiling lies in its ability to separate complex mixtures and provide mass spectral data for the identification of individual components. semanticscholar.orgplos.org The derivatization of metabolites, for instance with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), is a common strategy to enhance volatility and improve chromatographic separation and mass spectrometric detection. plos.org

Table 1: Identified Metabolites of Cyclopenta[cd]pyrene by GC-MS Analysis

Metabolite Characterization Method(s)
3,4-dihydroCPP-c-3,4-diol GC-MS, UV spectroscopy, Total synthesis
4-hydroxy-3,4-dihydroCPP GC-MS, UV spectroscopy, Total synthesis
4-oxo-3,4-dihydroCPP GC-MS, UV spectroscopy, Total synthesis
Isomeric tetrahydrotetrols GC-MS (of trimethylsilyl derivatives), UV spectroscopy
Isomeric dihydrotriols GC-MS (of trimethylsilyl derivatives), UV spectroscopy

Data sourced from chemical research toxicology studies. nih.gov

Fragmentation Pattern Analysis for Structural Insights

Mass spectrometry provides critical structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, the resulting molecular ion can break apart into smaller, charged fragments. gbiosciences.com The pattern of these fragments serves as a molecular fingerprint, offering clues to the original structure.

The fragmentation of cyclic alkanes, for instance, often shows a significant peak corresponding to the loss of an ethylene (B1197577) molecule (a mass-to-charge ratio, m/z, of 28). gbiosciences.com In aromatic compounds, common fragments include the benzyl (B1604629) cation (m/z 91), phenyl cation (m/z 77), and cyclopentadienyl (B1206354) cation (m/z 65). wpmucdn.com The stability of the resulting carbocations heavily influences the observed fragmentation pathways. For cycloalkanes, the molecular ion peak is typically prominent because breaking the ring requires the cleavage of two bonds. youtube.com However, the presence of substituents can lead to facile cleavage of the side chain. youtube.com

Table 2: Common Aromatic Fragments in Mass Spectrometry

Alkyl Fragment Name Molecular Formula Mass/Charge Ratio (m/z)
C7H7+ Benzyl cation (rearranges to tropylium (B1234903) ion) C7H7 91
C6H5+ Phenyl cation C6H5 77
C5H5+ Cyclopentadienyl cation C5H5 65

This table is illustrative of common fragments and not specific to this compound. Data adapted from general organic chemistry mass spectrometry resources. wpmucdn.com

Chiroptical Spectroscopy for Stereochemical Assignment

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. saschirality.org These methods are invaluable for determining the absolute configuration and conformation of chiral molecules in solution. mdpi.com

Exciton (B1674681) Chirality Circular Dichroism (CD) Studies

Exciton Chirality Circular Dichroism (ECCD) is a powerful, non-empirical method for assigning the absolute stereochemistry of molecules containing two or more chromophores. researchgate.net The method relies on the through-space interaction of the electric transition dipole moments of the chromophores, which leads to a characteristic split CD signal known as an exciton couplet. nih.gov The sign of this couplet is directly related to the helicity of the interacting chromophores, and thus to the absolute configuration of the molecule. nih.gov

For this method to be applied correctly, several conditions must be met: the conformation of the molecule should be known, the direction of the transition moments must be understood, and the exciton coupling should be the dominant source of the CD signal. nih.gov In the case of the major metabolite of cyclopenta[cd]pyrene, 3,4-dihydroCPP-t-3,4-diol, exciton chirality circular dichroism was successfully used to establish that the major enantiomer possesses a 3R,4R configuration. nih.gov This was achieved by comparing the CD spectrum of the natural product with that of its derivatives containing chromophores with known transition moment directions. nih.govnih.gov The development of highly conjugated chromophores has significantly enhanced the sensitivity of the ECCD method. researchgate.net

Structural Analogs and Derivatives of Cyclopenta Cd Pleiadene

Pleiadene (B1228644) Family Members and Their Structural Variations

The pleiadene family of hydrocarbons is a group of non-alternant polycyclic aromatic hydrocarbons that are structurally related to pleiadene. These compounds are of significant interest due to their unique electronic structures and potential applications in materials science. ua.esacs.org Structural variations within this family often involve changes in the number and arrangement of fused benzene (B151609) rings, as well as the introduction of substituents. These modifications can have a profound impact on the electronic properties, stability, and reactivity of the resulting molecules. For instance, the degree of diradical character, which is a measure of the contribution of open-shell electronic structures, can be tuned by altering the molecular architecture. acs.org The synthesis of pleiadene derivatives can be challenging, often requiring multi-step procedures. ua.es

Cyclopenta-Annulated Polycyclic Aromatic Hydrocarbons

Cyclopenta-annulated polycyclic aromatic hydrocarbons are a broad class of compounds that feature a five-membered ring fused to a larger aromatic system. This structural motif is found in a variety of important molecules, including cyclopenta[cd]azulene (B14757204), cyclopenta[cd]pyrene (B119913), and fluoranthene-type systems. The presence of the five-membered ring often leads to unique electronic and photophysical properties.

Cyclopenta[cd]azulene is a non-alternant hydrocarbon composed of a five-membered ring fused to an azulene (B44059) core. mdpi.comresearchgate.net Azulene-based polycyclic hydrocarbons have attracted considerable attention as potential materials for organic optoelectronic devices. mdpi.comresearchgate.netscilit.com The fusion of the five-membered ring to the azulene core can be achieved through various synthetic methods, including Friedel–Crafts-type ring closures. mdpi.com

The electronic properties of cyclopenta[cd]azulene and its derivatives are influenced by the mode of ring fusion. Ortho- and peri-fusion of π-conjugated units to the azulene core can significantly alter its optoelectronic characteristics. mdpi.com For example, the introduction of a quinoxaline (B1680401) unit fused to the cyclopenta[cd]azulene core results in a molecule with a decreased lowest excitation energy and multiple reversible reduction processes. mdpi.comresearchgate.netscilit.com This quinoxaline-fused derivative acts as a donor-acceptor conjugated system, with the azulene moiety serving as the electron donor and the quinoxaline as the electron acceptor. mdpi.com Such modifications suggest potential applications as near-infrared absorbers and components in organic functional devices. mdpi.comresearchgate.netscilit.com

Derivatives of cyclopenta[cd]azulene have been synthesized with various functional groups. nih.govnuph.edu.ua For instance, functionalized hydrogenated diazabenzo[a]cyclopenta[cd]azulenes have been prepared through a Cu(I)-catalyzed intramolecular tandem cyclization. nih.gov Additionally, 1,4-diaryl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene derivatives have been synthesized and studied for their potential biological activities. nuph.edu.ua

CompoundKey Structural FeatureNoteworthy Property/ApplicationReference
Cyclopenta[cd]azuleneFive-membered ring fused to an azulene coreParent compound for a series of derivatives with interesting electronic properties. mdpi.comresearchgate.net
Quinoxaline-fused cyclopenta[cd]azuleneQuinoxaline unit fused to the cyclopenta[cd]azulene frameworkDecreased lowest excitation energy, potential near-infrared absorber. mdpi.comresearchgate.netscilit.com
Functionalized hydrogenated diazabenzo[a]cyclopenta[cd]azulenesHydrogenated diazabenzo[a]cyclopenta[cd]azulene core with various functional groupsSynthesized via Cu(I)-catalyzed intramolecular tandem cyclization. nih.gov
1,4-Diaryl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene derivativesTetrahydro-triazacyclopenta[cd]azulene core with aryl substituentsInvestigated for potential antitumor activity. nuph.edu.ua

Cyclopenta[cd]pyrene is a polycyclic aromatic hydrocarbon that has been identified as a constituent of environmental emissions. nih.gov It is a highly mutagenic compound, and its biological activity is believed to be related to its metabolic activation to reactive intermediates. nih.govpnas.org One of the key metabolites is cyclopenta[cd]pyrene-3,4-oxide. nih.govrsc.orgosti.govacs.org This oxide is a direct-acting mutagen and is thought to be an ultimate mutagenic form of the parent hydrocarbon. nih.gov The synthesis of cyclopenta[cd]pyrene-3,4-oxide has been achieved through multi-step chemical processes. rsc.orgosti.govacs.org

The mutagenicity of cyclopenta[cd]pyrene is notable because it lacks a "bay-region," a structural feature often associated with the carcinogenicity of other PAHs. pnas.org Molecular orbital calculations suggest that the carbonium ion formed from the opening of the 3,4-oxide is a key reactive species. pnas.org

CompoundCAS NumberMolecular FormulaKey CharacteristicReference
Cyclopenta[cd]pyrene27208-37-3C18H10Highly mutagenic polycyclic aromatic hydrocarbon found in the environment. nih.govpnas.orgnih.gov
Cyclopenta[cd]pyrene 3,4-oxideNot availableC18H10OA presumed ultimate mutagenic metabolite of cyclopenta[cd]pyrene. nih.govrsc.orgosti.govacs.org

Fluoranthenes represent a significant subclass of polycyclic aromatic hydrocarbons (PAHs) that contain a five-membered ring fused between a naphthalene (B1677914) and a benzene moiety. rsc.orgrsc.orgnih.gov This structural arrangement makes them non-alternant hydrocarbons. nih.gov Fluoranthene (B47539) and its derivatives are of interest due to their unique photophysical and fluorescence properties, which have led to applications in materials science and organic electronics. rsc.orgrsc.org

Many fluoranthene derivatives are found in nature, and a variety of synthetic methods have been developed for their preparation. rsc.orgrsc.org The phenyl-cyclopentadienyl (PCP) rule has been proposed to explain the cyclic conjugation in fluoranthene and its congeners. mjcce.org.mk This rule relates the intensity of cyclic conjugation in the five-membered ring to its structural relationship with adjacent six-membered rings. mjcce.org.mk The biodegradation of fluoranthene has also been studied, with several bacterial strains capable of degrading this compound through various metabolic pathways. nih.gov

Heteroatom-Incorporated Cyclopenta[cd]pleiadene Derivatives

The incorporation of heteroatoms into the framework of this compound and its analogs can significantly alter their electronic structure and chemical properties. A notable example is the synthesis of quinoxaline-fused cyclopenta[cd]azulene. mdpi.comresearchgate.netscilit.com In this derivative, the nitrogen atoms of the quinoxaline ring act as nucleophilic and basic sites, and the molecule exhibits a decreased lowest excitation energy compared to the parent azulene. mdpi.comresearchgate.netscilit.com This modification leads to a donor-acceptor conjugated system, suggesting its potential as a near-infrared absorber and a component in organic functional materials. mdpi.comresearchgate.netscilit.com

Another class of heteroatom-containing derivatives is the functionalized hydrogenated diazabenzo[a]cyclopenta[cd]azulenes. nih.gov These compounds, which contain nitrogen atoms within the fused ring system, have been synthesized using copper-catalyzed cyclization reactions. nih.gov The synthesis of 1,4-diaryl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene derivatives has also been reported, and these compounds have been investigated for their potential antitumor activities. nuph.edu.ua The introduction of heteroatoms can also be found in other related polycyclic systems, such as thienopyrimidinone derivatives, which have been explored as ligands for modulating chemosensory receptors. google.com

Functionalized Derivatives and Their Impact on Electronic Structure and Reactivity

The introduction of functional groups onto the this compound core and its analogs can have a significant impact on their electronic structure and reactivity. For example, the synthesis of 1,4-diaryl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene derivatives has been reported, and these compounds have shown potential antitumor activity in studies conducted by the US National Cancer Institute. nuph.edu.ua

In a different context, the functionalization of related diradical systems, such as indolocarbazoles, with dicyanomethylene groups has been shown to be an effective way to tune their diradical properties. acs.org The position of these substituents can significantly alter the electronic structure and the balance between closed-shell and open-shell character. acs.org Similarly, the photochemical generation of 2,2-dimethyl-2H-benzo[cd]fluoranthene, a functionalized fluoranthene derivative, has been studied to understand its electronic states and reactivity. acs.org The presence of the dimethyl group influences the stability and spectroscopic properties of this transient species. acs.org

The reactivity of functionalized derivatives can also be harnessed for further synthetic transformations. For instance, the synthesis of functionalized hydrogenated diazabenzo[a]cyclopenta[cd]azulenes has been achieved through a Cu(I)-catalyzed intramolecular tandem cyclization of N-indole-tethered cyclopropenes. nih.gov This reaction proceeds through the formation of a π-allyl cationic intermediate, leading to the construction of complex polycyclic systems. nih.gov

Emerging Research Areas and Future Directions for Cyclopenta Cd Pleiadene

Molecular Design for Advanced Organic Electronic and Optoelectronic Materials

The unique electronic properties of cyclopenta-fused polycyclic aromatic hydrocarbons (CP-PAHs), including cyclopenta[cd]pleiadene, make them highly attractive targets for molecular design in the field of organic electronics. nih.govacs.org The presence of the five-membered ring often imparts a high electron affinity, making these molecules promising as electron acceptors or n-type materials in devices like organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). acs.orgresearchgate.net

Researchers are actively designing and synthesizing novel CP-PAH derivatives to fine-tune their properties for specific applications. european-mrs.com Strategies include extending the π-conjugated system, which can be achieved through methods like palladium-catalyzed cyclopentannulation polymerization to create ladder polymers. osti.gov Such structural modifications are employed to adjust energy levels, enhance charge transport, and improve stability. schrodinger.com For instance, the synthesis of copolymers incorporating units like cyclopenta[2,1-b:3,4-b′]dithiophene is a strategy to create materials with strong π-conjugation and controlled bandgaps. researchgate.net

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), play a crucial role in predicting the optoelectronic properties of new molecular designs. acs.orgresearchgate.net These computational studies help rationalize structure-property relationships and guide synthetic efforts toward materials with desired characteristics, such as specific absorption ranges for solar energy harvesting or high charge carrier mobility for transistors. acs.orgschrodinger.com For example, calculations on various CP-PAHs show that their lowest dipole-allowed singlet absorption can be tuned across a wide range, from 0.43 to 1.42 eV, which is promising for harvesting solar radiation from the visible to the near-infrared region. acs.org

Table 1: Calculated and Experimental Electronic Properties of Selected Cyclopenta-Fused PAHs
CompoundCalculated Lowest Singlet Absorption (eV)Experimental Lowest Singlet Absorption (eV)Predicted Application
Pyracylene2.612.56Organic Electronics
Acenaphthylene (B141429)--Optoelectronics
Dicyclopentacyclo-octenes (DCPCO) Isomers--Photovoltaics
Quinoxaline-fused cyclopenta[cd]azulene (B14757204)--Functional Devices, NIR Absorber

Data for this table was sourced from multiple theoretical and experimental studies. acs.orgmdpi.com

Application as Molecular Building Blocks in Supramolecular Chemistry and Nanomaterials Research

The rigid and defined three-dimensional structures of cage-like compounds make them excellent building blocks, or synthons, for creating more complex molecular architectures in supramolecular chemistry. researchgate.netrsc.orgtdx.cat this compound and related CP-PAHs fit this role perfectly, offering a unique scaffold that can be functionalized and assembled into larger, ordered systems. rsc.orgdigitellinc.com Their inherent properties, modified by the five-membered ring, can be imparted to the resulting supramolecular structures or nanomaterials.

One area of exploration is the synthesis of extended, soluble ladder polymers incorporating cyclopentafused units. osti.gov These materials can be considered one-dimensional nanomaterials with potentially high charge carrier mobilities. Another approach involves using CP-PAH precursors to synthesize stable, carbon-centered helical radicals, which are essentially chiral nanomaterials with unique spectroscopic and electronic properties. rsc.org The mesityl groups in these structures prevent unwanted radical reactions, stabilizing the final assembly. rsc.org

The concept of using nanoparticles as fundamental building blocks is a cornerstone of bottom-up nanotechnology. researchgate.net By designing CP-PAH molecules with specific functional groups, chemists can control how they interact and self-assemble, mimicking natural processes where proteins fold and assemble into functional complexes. norwegianscitechnews.com This allows for the targeted synthesis of complex structures, moving beyond simple molecules to functional materials with properties dictated by their controlled, nanoscale arrangement. chemrxiv.org The ultimate goal is to create functional organic nanomaterials for applications ranging from medicine to electronics, where the unique features of the cyclopenta-fused core are expressed on a larger scale. norwegianscitechnews.com

Mechanistic Studies in Complex Hydrocarbon Formation (e.g., Soot Inception)

Cyclopenta-fused aromatics are critical intermediates in the high-temperature chemistry of hydrocarbon combustion and soot formation. acs.org The cyclopentadienyl (B1206354) radical (C₅H₅•) is recognized as a key building block for the growth of PAHs, serving as a nucleus for soot formation. acs.orgserdp-estcp.mil Mechanistic studies have revealed that pathways involving cyclopentadiene (B3395910) and its radical are significant alternatives to the well-known Hydrogen-Abstraction-C-Addition (HACA) mechanism. eeer.org

Research using flow reactors has shown that the pyrolysis of cyclopentadiene leads to major products like indene (B144670) and naphthalene (B1677914). eeer.org The formation of these larger PAHs is explained by the addition of a cyclopentadienyl radical to a cyclopentadiene molecule, creating a resonance-stabilized radical. eeer.org This intermediate can then undergo several reactions, including intramolecular addition to form indene or C-C bond β-scission, which provides a pathway to naphthalene. eeer.org Computational analyses suggest that the pathway to indene is favored at lower temperatures (below 750°C), while the pathway to naphthalene becomes more dominant at higher temperatures. eeer.org

The presence of five-membered rings in PAHs, such as in cyclopenta[cd]pyrene (B119913), can also lead to the formation of very stable resonantly stabilized radicals (RSRs) by removing a hydrogen atom from the CH₂ group. nih.gov These persistent radicals are thought to play a central role in the subsequent growth and clustering of PAHs into nascent soot particles. nih.gov The study of these mechanisms is crucial for developing accurate models to predict and ultimately control the emission of soot and other harmful pollutants from combustion systems. serdp-estcp.mil

Table 2: Key Species and Pathways in Cyclopentadiene Pyrolysis
Reactant(s)Key IntermediatePrimary Product(s)Favored Temperature Range
Cyclopentadienyl radical + CyclopentadieneResonance-stabilized C10H11 radicalIndeneLow Temperatures (<750°C)
Cyclopentadienyl radical + CyclopentadieneResonance-stabilized C10H11 radicalNaphthaleneHigh Temperatures
Phenyl radical + Cyclopentadiene-IndeneCombustion Environments

This table summarizes reaction pathways identified in combustion chemistry studies. serdp-estcp.mileeer.org

Exploration of Unconventional Reactivity and Synthetic Targets

The five-membered ring in this compound and its analogs introduces unique reactivity patterns not typically seen in all-benzenoid PAHs. researchgate.netacs.org This has made them intriguing targets for synthetic chemists exploring new reactions and molecular structures. The unsaturated cyclopenta-fused ring exhibits distinct reactivity, for example, in its reactions with radicals like •OH. researchgate.netacs.org

One of the notable reactions of these systems is their participation in cycloadditions. For instance, cyclopenta[cd]azulene, a related non-alternant hydrocarbon, undergoes ring-expansion reactions with alkynes through a 1,4-dipole cycloaddition mechanism. mdpi.com Synthetic chemists leverage this unique reactivity to build more complex, π-extended systems. A recent example is the synthesis of quinoxaline-fused cyclopenta[cd]azulene, created in four steps from 4-methylazulene. mdpi.com This targeted synthesis resulted in a molecule with a decreased excitation energy and multiple reversible reduction processes, highlighting its potential as a component in functional devices. mdpi.com

Furthermore, cyclopenta-fused PAHs serve as precursors for synthesizing highly complex and novel molecular targets. An elegant example is the synthesis of a stable, air- and moisture-resistant helical radical composed of seven alternating six- and five-membered rings. rsc.org This complex molecule was synthesized through cyclization reactions of a carefully designed terphenyl precursor. rsc.org Such synthetic achievements demonstrate the value of cyclopenta-fused systems as versatile platforms for accessing unconventional molecular architectures with unique properties that are of interest for materials science and supramolecular chemistry. rsc.orgresearchgate.net

Theoretical Predictions for Novel this compound Congeners and Their Properties

Computational chemistry provides powerful tools to predict the existence and properties of novel congeners of this compound before they are ever synthesized in a lab. schrodinger.comnih.gov These theoretical studies are essential for understanding structure-property relationships and guiding the design of new functional molecules. acs.org Using methods like density functional theory (DFT), researchers can assess the stability, aromaticity, and electronic properties of hypothetical molecules. cdnsciencepub.com

One key area of theoretical investigation is the diradical character of pleiadene-like molecules and other non-alternant hydrocarbons. acs.orgchem8.org For example, studies on fluoranthene (B47539) congeners—which, like pleiadene (B1228644), feature a five-membered ring connecting benzenoid units—have explored the conditions under which these molecules might possess a triplet ground state, behaving as pure diradicals. chem8.org Such predictions are critical for developing new materials for applications in spintronics and nonlinear optics. acs.org

Computational models are also used to predict the reactivity of CP-PAHs. researchgate.netacs.org Approaches like calculating the highest occupied molecular orbital (HOMO) shape or using frontier orbital theory (FF) can accurately predict the most likely sites for electrophilic or radical attack. acs.org This is invaluable for planning synthetic routes and for understanding the environmental fate of these compounds. For instance, both HOMO and FF methods have been shown to be suitable for predicting the transformation products of fused PAHs reacting with atmospheric radicals. acs.org These predictive capabilities accelerate the discovery of new molecules with tailored properties, from novel organic semiconductors to unique molecular magnets. researchgate.netacs.org

Table 3: Theoretical Predictions for Properties of CP-PAH Congeners
Property PredictedComputational Method(s)Key Finding/PredictionPotential Application
Aromaticity/StabilityDFT (NICS)Assesses the stability of different ring arrangements in large CP-PAHs. cdnsciencepub.comAsphaltene Chemistry
Excited State OrderingFull CI, TD-DFTPredicts singlet/triplet energy gaps, crucial for photophysics. acs.orgPhotovoltaics, Singlet Fission
Diradical CharacterUnrestricted DFT, CASSCFIdentifies molecules with open-shell character and potential triplet ground states. acs.orgchem8.orgSpintronics, Nonlinear Optics
Reaction SitesHOMO, FF, ALIEPredicts the most reactive atoms for chemical transformations. researchgate.netacs.orgSynthetic Planning, Environmental Chemistry

Q & A

Q. Which spectroscopic techniques are critical for characterizing Cyclopenta[cd]pleiadene, and how should contradictions in data be resolved?

Key techniques include NMR (structural elucidation), UV-Vis (electronic properties), and X-ray crystallography (solid-state structure). Contradictions between studies (e.g., conflicting NMR shifts) require validation via complementary methods (e.g., IR for functional groups, computational simulations for electronic transitions). Always compare data with structurally analogous compounds in peer-reviewed literature .

Q. How should researchers design experiments to assess the thermal stability of this compound?

Use thermogravimetric analysis (TGA) under inert atmospheres to monitor decomposition temperatures. Pair with differential scanning calorimetry (DSC) to identify phase transitions. Include control experiments (e.g., inert vs. oxidative conditions) and replicate trials to ensure statistical significance. Report deviations and potential sources of error (e.g., sample moisture) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties of this compound, and how do they align with experimental data?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model HOMO-LUMO gaps and charge distribution. Validate predictions by correlating with experimental UV-Vis spectra and cyclic voltammetry results. Discrepancies may arise from solvent effects or basis set limitations; address these by refining computational parameters or using post-Hartree-Fock methods .

Q. How can researchers resolve contradictions in reported catalytic activity data for this compound derivatives?

Systematically evaluate variables such as substrate scope, reaction kinetics, and catalyst loading. Use statistical tools (e.g., ANOVA) to identify outliers. Replicate experiments under identical conditions and compare with literature controls. If contradictions persist, propose mechanistic studies (e.g., isotopic labeling, in-situ spectroscopy) to clarify reaction pathways .

Q. What strategies optimize the synthesis of this compound for high-yield, scalable protocols?

Employ Design of Experiments (DoE) methodologies to screen reaction parameters (e.g., temperature, stoichiometry). Use microwave-assisted synthesis to reduce reaction times and improve yields . For scalability, transition from batch to flow chemistry while monitoring purity via inline analytics (e.g., FTIR). Document scalability challenges (e.g., heat transfer limitations) and mitigation strategies .

Methodological Guidelines

Q. How should literature reviews for this compound research be structured to identify knowledge gaps?

  • Background : Summarize historical synthesis methods and key applications (cite ≥3 seminal papers).
  • Classification : Categorize studies by focus (e.g., synthesis, electronic properties) and critique limitations (e.g., small sample sizes, lack of mechanistic insights).
  • Research Questions : Propose hypotheses addressing unresolved issues (e.g., "How do substituents affect photostability?"). Ensure questions are feasible, original, and ethically sound .

Q. What ethical considerations apply to data collection and sharing in this compound studies?

  • Data Integrity : Avoid selective reporting; disclose all raw data in supplementary materials.
  • Copyright Compliance : Reproduce spectra or structures only with proper attribution and permissions .
  • Collaboration : Acknowledge contributions from non-authors (e.g., technical support) and disclose funding sources .

Data Management and Reproducibility

Q. How can researchers ensure their this compound data is reproducible and accessible?

  • Documentation : Publish detailed experimental protocols (e.g., reagent lot numbers, instrument calibration logs).
  • Deposition : Share crystallographic data in repositories like the Cambridge Structural Database.
  • Replication Kits : Provide step-by-step video guides or code for computational workflows .

Q. What statistical approaches are recommended for analyzing contradictory results in this compound studies?

Apply meta-analysis to aggregate data from multiple studies, weighting results by sample size and methodology rigor. Use sensitivity analysis to test assumptions (e.g., outlier exclusion). For unresolved contradictions, propose collaborative replication efforts across labs .

Future Directions

  • Open Questions : How do steric effects influence the reactivity of this compound in supramolecular assemblies?
  • Emerging Techniques : Explore cryo-EM for structural analysis of unstable intermediates.
  • Interdisciplinary Applications : Investigate optoelectronic properties for organic semiconductor design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.